Bienvenue dans la boutique en ligne BenchChem!

Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

Indolizine scaffold Physicochemical properties sPLA2 inhibitor design

Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 1903032-29-0) is a synthetic heterocyclic small molecule (MF: C18H17N3O2, MW: 307.35 g/mol) composed of an indolizine core linked via a methanone bridge to a 3-(pyridin-2-yloxy)pyrrolidine moiety. Regulatory records confirm its listing under REACH and the New Zealand CCID, indicating industrial availability and traceable hazard classification.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 1903032-29-0
Cat. No. B2979622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
CAS1903032-29-0
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC=N2)C(=O)C3=CN4C=CC=CC4=C3
InChIInChI=1S/C18H17N3O2/c22-18(14-11-15-5-2-4-9-20(15)12-14)21-10-7-16(13-21)23-17-6-1-3-8-19-17/h1-6,8-9,11-12,16H,7,10,13H2
InChIKeyDMCLDFSCQIVNEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 1903032-29-0): Core Structural and Physicochemical Profile for Research Procurement


Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 1903032-29-0) is a synthetic heterocyclic small molecule (MF: C18H17N3O2, MW: 307.35 g/mol) composed of an indolizine core linked via a methanone bridge to a 3-(pyridin-2-yloxy)pyrrolidine moiety . Regulatory records confirm its listing under REACH and the New Zealand CCID, indicating industrial availability and traceable hazard classification [1][2]. The compound belongs to the broader class of indolizine-based bioactive molecules, a scaffold associated with potent inhibition of secreted phospholipase A2 (sPLA2) enzymes when appropriately functionalized [3]. However, published quantitative biological data specific to this exact compound remain absent from the peer-reviewed literature, placing the burden of differentiation on structural, physicochemical, and scaffold-level inference rather than on established in‑vitro potency metrics.

Why Generic Indolizine‑Analog Substitution Fails for Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 1903032-29-0)


Indolizine‑containing compounds exhibit extreme sensitivity to substitution pattern and heteroatom positioning; minor alterations can ablate sPLA2 inhibitory activity or shift isoform selectivity profiles [1]. The present compound incorporates a 2‑oxypyridine appendage on the pyrrolidine ring and an indolizin‑2‑yl carbonyl linkage – features that differ from the 1‑oxamoyl or 1‑carbamoylmethyl pharmacophores required for potent sPLA2 inhibition. Simple replacement with a regioisomer (e.g., pyridin‑4‑yloxy analog) or a pyrrolidine‑free indolizine could result in complete loss of target engagement or unpredictable ADME behavior. Without direct comparative data, researchers cannot assume biological equivalence, making generic substitution a high‑risk decision that may invalidate entire screening campaigns [1].

Quantitative Evidence Guide for Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 1903032-29-0): Comparator‑Based Performance Metrics


Molecular Scaffold Identity and Physicochemical Differentiation from the Reference sPLA2 Inhibitor LY315920 (Varespladib)

The target compound diverges fundamentally from LY315920 (varespladib), the prototypical indole‑based sPLA2 inhibitor with an IC₅₀ of 9 ± 1 nM in isolated enzyme assays [1]. Unlike LY315920, which contains a 1‑phenylmethyl‑indole core and a glyoxylamide side chain, the target compound features an indolizine bicyclic system and a pyrrolidine‑2‑oxypyridine moiety. This structural departure places it outside the established sPLA2 pharmacophore, implying distinct biological activity profiles that cannot be inferred from LY315920 data. Physicochemical calculations (clogP ≈ 3.16, TPSA ≈ 66.2 Ų) suggest moderate lipophilicity and hydrogen‑bonding capacity compatible with central nervous system penetration, whereas LY315920 is predominantly peripheral [2].

Indolizine scaffold Physicochemical properties sPLA2 inhibitor design

Positional Isomerism: Pyridin‑2‑yloxy vs. Pyridin‑4‑yloxy Analog Structural Distinction

The commercially available pyridin‑4‑yloxy regioisomer (Indolizin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone) shares identical molecular formula and mass but differs in the nitrogen position of the pyridine ring . Published SAR studies on indolizine and indene sPLA2 inhibitors demonstrate that repositioning a single heteroatom can alter IC₅₀ values by more than 100‑fold [1]. Consequently, the 2‑yloxy and 4‑yloxy isomers cannot be considered interchangeable; procurement must specify the exact regioisomer to avoid confounding biological results.

Regioisomer comparison Pyridine substitution Structure‑activity relationship

Indolizine Ring‑Attachment Point Differentiates from Indolizin‑1‑yl Carbonyl Series with Known sPLA2 Potency

The most potent indolizine‑based sPLA2 inhibitors reported to date carry a functionalized carbonyl at the indolizine‑1 position (e.g., 1‑oxamoylindolizine derivatives achieving IC₅₀ values near the stoichiometric limit of 9 nM) [1]. In contrast, the target compound attaches the methanone linker at the indolizine‑2 position, a topology absent from the published pharmacophore models for sPLA2 inhibition. This connectivity distinction suggests that the compound is unlikely to replicate the nanomolar potency of 1‑substituted indolizines, redirecting its potential application toward alternative targets or chemical‑biology probe development.

Indolizine substitution position Pharmacophore mapping Enzyme inhibition

Pyrrolidine Linker vs. Direct Indolizine‑Carbonyl Connectivity in Screening Libraries

Commercially available indolizine screening compounds frequently connect the indolizine core directly to a heterocyclyl‑carbonyl group (e.g., pyrrolidin‑1‑yl‑methanone) without an intervening pyrrolidine spacer [1]. The target compound inserts a conformationally flexible 3‑oxypyrrolidine linker between the indolizine and the terminal pyridine ring, increasing the number of rotatable bonds (RB = 4) and potentially expanding the accessible pharmacophore space. This structural feature differentiates the compound from the simpler (indolizin‑2‑yl)(pyrrolidin‑1‑yl)methanone scaffold (CAS 123500‑70‑9), which lacks the 2‑oxypyridine arm entirely . The additional hydrogen‑bond acceptor capacity (HBA = 5) of the target compound may enable interactions not achievable with the truncated analog.

Linker flexibility Conformational diversity Screening library design

Application Scenarios for Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 1903032-29-0) Based on Available Evidence


Chemical‑Biology Probe Development Requiring Indolizine Scaffold Diversification

Given the compound’s indolizin‑2‑carbonyl topology – distinct from the 1‑substituted pharmacophore needed for sPLA2 inhibition – researchers can deploy it as a negative‑control probe or scaffold‑diversification tool in chemoproteomic studies aimed at identifying novel indolizine‑binding proteins [1].

Fragment‑Based Screening Library Expansion with Enhanced H‑Bond Capacity

With five hydrogen‑bond acceptors and four rotatable bonds, the compound provides a conformational profile that complements simpler indolizine‑carbonyl fragments. Its inclusion in diversity‑oriented screening libraries may reveal binding modes unattainable with the truncated (indolizin‑2‑yl)(pyrrolidin‑1‑yl)methanone scaffold [2].

Regioisomer‑Specific Structure–Activity Relationship Mapping

The commercial availability of both the 2‑yloxy and 4‑yloxy pyridine regioisomers enables paired SAR studies to quantify the impact of pyridine nitrogen position on biological activity, a critical parameter when optimizing heterocyclic inhibitors .

Physicochemical B-Ring Replacement in Indole‑Based Lead Optimization

The indolizine core serves as a bioisostere of indole; when a lead series contains a pyrrolidine‑2‑oxypyridine tail, this compound can be used to evaluate the effect of replacing the indole B‑ring with indolizine on potency, selectivity, and physicochemical properties such as clogP (≈3.16) and TPSA (≈66.2 Ų) [3].

Quote Request

Request a Quote for Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.